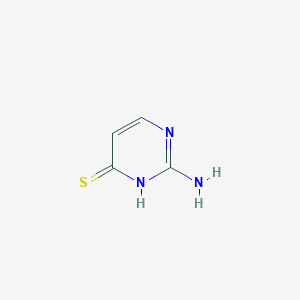
2-amino-1H-pyrimidine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1H-pyrimidine-6-thione, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3S and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
2-Amino-1H-pyrimidine-6-thione and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacteria and fungi.
Case Studies:
- A study by Pasha et al. synthesized 4,6-disubstituted pyrimidine-thiones and evaluated their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed moderate activity, suggesting the potential of these derivatives as antimicrobial agents .
- Another investigation reported that halogen-substituted pyrimidine derivatives demonstrated enhanced antibacterial activity compared to standard drugs like ciprofloxacin, indicating the importance of structural modifications in enhancing efficacy .
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4-Fluoro derivative | S. aureus | 0.8 |
| 2-Amino-4-(4-methoxy) | E. coli | 6.25 |
| Halogen-substituted | P. aeruginosa | Moderate |
Antitumor Activity
The antitumor potential of this compound has been highlighted in various studies focusing on its cytotoxic effects against cancer cell lines.
Case Studies:
- A study on polyheterocyclic compounds revealed that certain derivatives of pyrimidine exhibited significant cytotoxicity against human colon carcinoma and hepatocellular carcinoma cell lines, with IC50 values ranging from 10.72 to 42.63 µM .
- Another research effort indicated that modifications to the pyrimidine structure could lead to enhanced anti-proliferative effects, particularly when heterocyclic moieties were introduced .
Data Table: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidine derivative | Human colon carcinoma | 10.72 |
| Ethyl derivative | Hepatocellular carcinoma | 18.95 |
| Modified thione | Colon carcinoma | 20.88 |
Enzyme Inhibition
This compound has also been explored for its potential as an enzyme inhibitor, particularly in the context of hyperuricemia treatment.
Case Studies:
- Research demonstrated that thiazolidine derivatives related to pyrimidines showed strong xanthine oxidase (XO) inhibitory activity, with some compounds exhibiting IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests that modifications to the pyrimidine structure can yield potent enzyme inhibitors.
Data Table: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µmol/L) |
|---|---|---|
| Thiazolidine derivative | Xanthine oxidase | 3.56 |
| Pyrimidine derivative | Aldose reductase | Not specified |
Propriétés
Numéro CAS |
1193-27-7 |
|---|---|
Formule moléculaire |
C4H5N3S |
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
2-amino-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |
Clé InChI |
GFVZMGHCWGEFQF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(NC1=S)N |
SMILES isomérique |
C1=CN=C(N=C1S)N |
SMILES canonique |
C1=CN=C(NC1=S)N |
Key on ui other cas no. |
1193-27-7 |
Synonymes |
4(1H)-Pyrimidinethione, 2-amino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















